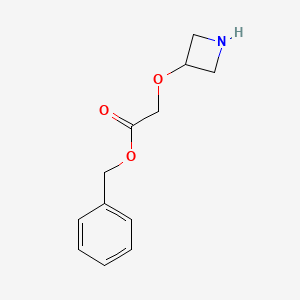![molecular formula C16H10N2O B12828919 Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of a catalyst such as AlCl3. This reaction can be carried out in an aqueous medium, often with the addition of an ionic liquid to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of cost-effective catalysts, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human protein kinases CK2 and RAD51, which play crucial roles in cell signaling and DNA repair . Additionally, it acts as an agonist for 5-HT3 receptors and antagonizes central dopamine and cannabinoid type 1 receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[1,2-a]quinoxalines: These derivatives also possess a fused quinoxaline ring and have been studied for their medicinal properties.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a fused quinoxaline ring, known for their diverse biological activities.
Uniqueness
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde stands out due to its unique combination of biological activities and its potential applications in various fields. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H10N2O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
11,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-12-carbaldehyde |
InChI |
InChI=1S/C16H10N2O/c19-10-13-7-6-12-9-17-16-14-4-2-1-3-11(14)5-8-15(16)18(12)13/h1-10H |
InChI Key |
QRUQMLXFHBQRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=C(N34)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


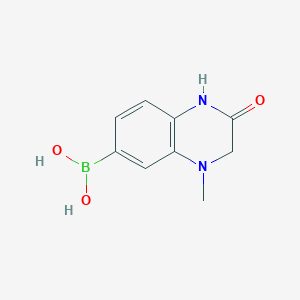

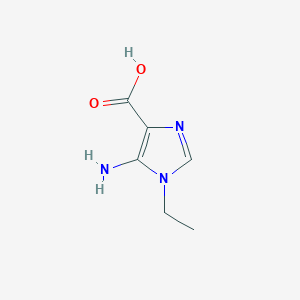
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)

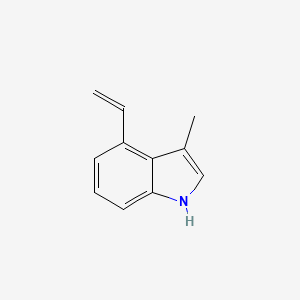
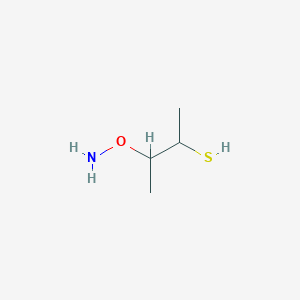
![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


